molecular formula C18H22 B074154 1,1-Diphenylhexane CAS No. 1530-04-7

1,1-Diphenylhexane

Cat. No. B074154
CAS RN: 1530-04-7
M. Wt: 238.4 g/mol
InChI Key: BXINIXQKBCSKKR-UHFFFAOYSA-N
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Description

1,1-Diphenylhexane is an organic compound with the molecular formula C18H22 . It has a molecular weight of 238.4 g/mol . The compound is also known by other names such as 1-phenylhexylbenzene and hexane-1,1-diyldibenzene .


Molecular Structure Analysis

The molecular structure of 1,1-Diphenylhexane is represented by the canonical SMILES notation: CCCCCC(C1=CC=CC=C1)C2=CC=CC=C2 . This indicates that the compound consists of a hexane chain with a phenyl (benzene) group attached to each end.


Physical And Chemical Properties Analysis

1,1-Diphenylhexane has a density of 0.9±0.1 g/cm³ . Its boiling point is 331.4±12.0 °C at 760 mmHg . The compound has a molar refractivity of 78.7±0.3 cm³ . It has 6 freely rotating bonds and a polar surface area of 0 Ų . The compound’s XLogP3-AA value is 6.3 , indicating its lipophilicity.

Scientific Research Applications

  • Analysis and Characterization of Reaction Products : Research by Quirk et al. (2012) explored the model reaction of n-butyllithium with excess 1,1-diphenylethylene, resulting in the formation of 1,1-diphenylhexane. This study utilized modern characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and electrospray ionization mass spectrometry (ESI MS) (Quirk et al., 2012).

  • Photolysis Studies and Kinetics : Toltl and Leigh (1998) investigated the direct irradiation of 1,1-diphenylgermetane in hexane solution, which leads to the formation of 1,1,3,3-tetraphenyl-1,3-digermetane. This research is significant for understanding the photolysis processes and kinetics of similar compounds (Toltl & Leigh, 1998).

  • Membrane Fluidity Studies : Studies by Veatch and Stryer (1977) and others have used diphenylhexatriene, a derivative of 1,1-diphenylhexane, as a fluorescent probe to understand the fluidity of bilayer membranes. This research contributes to our understanding of cellular membrane dynamics and properties (Veatch & Stryer, 1977).

  • Anionic Polymerization Initiators : Wyman and Altares (1964) explored the use of compounds derived from the reaction between butyllithium and trans-stilbene, which yield 1,2-diphenylhexyllithium and its derivatives. These compounds are efficient initiators for the anionic polymerization of styrene, highlighting the utility of 1,1-diphenylhexane derivatives in polymer science (Wyman & Altares, 1964).

  • Electrosynthesis Research : Lyalin, Kashparov, and Petrosyan (2006) conducted electrosynthesis of 3,4-diphenylhexane-3,4-diol by reducing propiophenone in specific conditions, demonstrating the chemical versatility and potential applications of 1,1-diphenylhexane derivatives in synthetic chemistry (Lyalin et al., 2006).

Safety And Hazards

Safety data for 1,1-Diphenylhexane suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental exposure, first aid measures such as moving the victim into fresh air, washing off with soap and plenty of water, and consulting a doctor are recommended .

properties

IUPAC Name

1-phenylhexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22/c1-2-3-6-15-18(16-11-7-4-8-12-16)17-13-9-5-10-14-17/h4-5,7-14,18H,2-3,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXINIXQKBCSKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165187
Record name 1,1-Diphenylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diphenylhexane

CAS RN

1530-04-7
Record name 1,1′-Hexylidenebis[benzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1530-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Diphenylhexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001530047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diphenylhexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
RP Quirk, C Garcés, S Collins, D Dabney… - Polymer, 2012 - Elsevier
The model reaction of n-butyllithium with excess (11 M equivalents) 1,1-diphenylethylene (DPE) was reinvestigated using modern characterization techniques including SEC, one …
Number of citations: 16 www.sciencedirect.com
KT Serijan, PH Wise - Journal of the American Chemical Society, 1951 - ACS Publications
Data are presented for the synthesis, purification and physical properties of eight dicyclic hydrocarbons, consisting of the of, a-and a,-diphenylpentanes and diphenylhexanes and the …
Number of citations: 31 pubs.acs.org
J Feldthusen, B Iván, AHE Müller - 1998 - ACS Publications
A new synthetic route for the preparation of polyisobutylene (PIB) based block copolymers was developed by combining living carbocationic and anionic polymerizations. Living PIB …
Number of citations: 8 pubs.acs.org
JS Swenton, JA Hyatt, TJ Walker… - Journal of the American …, 1971 - ACS Publications
The direct andsensitized photochemistry of 5, 5-diphenyl-l, 3-cyclohexadiene (7) has been studied in de-tail. Direct excitation of 7 at 2537 Á afforded l, l-diphenyl-l, 3, 5-hexatriene (8) in …
Number of citations: 24 pubs.acs.org
J Feldthusen, B Iván, AHE Müller - Macromolecules, 1997 - ACS Publications
Living polymerizations have been the subject of increasing interest in both academia and industry in recent years. Significant efforts have been made to search for new initiating systems …
Number of citations: 38 pubs.acs.org
RP Quirk, C Garces, D Dabney, MJ Polce… - Macromolecular …, 2011 - Wiley Online Library
The possible oligomerization of 1,1‐diphenylethylene (DPE) in the end‐capping reaction of poly(styryl)lithium (PSLi) was studied in hydrocarbon solvents using excess DPE (≤16 mol‐…
Number of citations: 6 onlinelibrary.wiley.com
JS Swenton, AR Crumrine… - Journal of the American …, 1970 - ACS Publications
An interesting mechanistic aspect of the di-7r-meth-ane-vinylcyclopropane rearrangement is the dependence of the multiplicity of the process on the structural char-acter of the substrate…
Number of citations: 39 pubs.acs.org
E Grovenstein Jr, KW Chiu, BB Patil - Journal of the American …, 1980 - ACS Publications
Lithium reacts with 5-chloro-4, 4-diphenyl-2-pentyne (7a) and with l-chloro-5, 5-dimethyl-2, 2-diphenyl-3-hexyne (7b) in THF at-75 C to give 2, 2-diphenyl-3-pentynyllithium (14a) and 5, …
Number of citations: 22 pubs.acs.org
D Baskaran, S Chakrapani, S Sivaram… - …, 1999 - ACS Publications
Metal-free anionic polymerizations of alkyl (meth)acrylates using tetrabutylammonium salts of diethylphenylmalonate, fluorene, and 9-ethylfluorene as initiators were performed in THF …
Number of citations: 39 pubs.acs.org
D Baskaran - Polymer, 2003 - Elsevier
Hyperbranched polymers were synthesized using anionic self-condensing vinyl polymerization (ASCVP) by forming ‘inimer’ (initiator within a monomer) in situ from divinylbenzene (DVB…
Number of citations: 91 www.sciencedirect.com

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